molecular formula C31H37NO5Si B13682697 (S)-4-Benzyl-3-[(R)-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one

(S)-4-Benzyl-3-[(R)-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one

Cat. No.: B13682697
M. Wt: 531.7 g/mol
InChI Key: VULRRKNMAROINR-UHFFFAOYSA-N
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Description

(S)-4-Benzyl-3-[®-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one is a chiral compound that plays a significant role in organic synthesis. It is often used as a chiral auxiliary in asymmetric synthesis, aiding in the creation of enantiomerically pure compounds. The presence of the tert-butyldiphenylsilyl group provides steric hindrance, which is crucial for the compound’s selectivity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-3-[®-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one typically involves multiple steps:

    Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the benzyl group: This step often involves the use of benzyl bromide or benzyl chloride in the presence of a base.

    Attachment of the tert-butyldiphenylsilyl group: This is usually done using tert-butyldiphenylsilyl chloride in the presence of a base like imidazole or pyridine.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The tert-butyldiphenylsilyl group can be substituted with other silyl groups or removed entirely using fluoride ions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Tetrabutylammonium fluoride, hydrofluoric acid.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of desilylated products.

Scientific Research Applications

(S)-4-Benzyl-3-[®-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one is widely used in:

    Chemistry: As a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through steric hindrance and electronic effects. The tert-butyldiphenylsilyl group provides steric bulk, which influences the selectivity of reactions. The oxazolidinone ring acts as a chiral auxiliary, directing the formation of enantiomerically pure products. The hydroxyl group can participate in hydrogen bonding, further influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-Benzyl-3-[®-5-[(trimethylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one
  • (S)-4-Benzyl-3-[®-5-[(triisopropylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one

Uniqueness

The presence of the tert-butyldiphenylsilyl group in (S)-4-Benzyl-3-[®-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one provides greater steric hindrance compared to trimethylsilyl or triisopropylsilyl groups. This increased steric bulk enhances the selectivity and reactivity of the compound, making it a valuable tool in asymmetric synthesis .

Properties

Molecular Formula

C31H37NO5Si

Molecular Weight

531.7 g/mol

IUPAC Name

4-benzyl-3-[5-[tert-butyl(diphenyl)silyl]oxy-3-hydroxypentanoyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C31H37NO5Si/c1-31(2,3)38(27-15-9-5-10-16-27,28-17-11-6-12-18-28)37-20-19-26(33)22-29(34)32-25(23-36-30(32)35)21-24-13-7-4-8-14-24/h4-18,25-26,33H,19-23H2,1-3H3

InChI Key

VULRRKNMAROINR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(CC(=O)N3C(COC3=O)CC4=CC=CC=C4)O

Origin of Product

United States

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